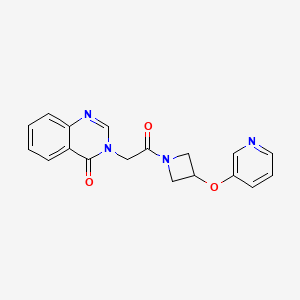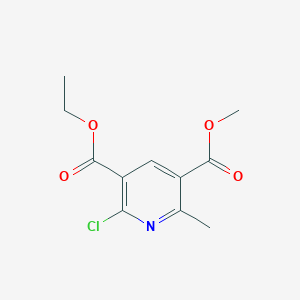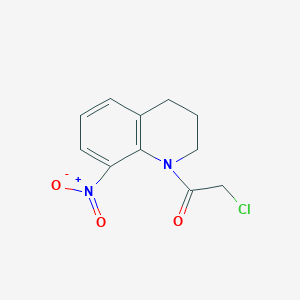
2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound characterized by its nitro and chloro groups attached to a tetrahydroquinoline ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives, followed by nitration to introduce the nitro group at the 8-position. The chloro group is then introduced through a halogenation reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can be carried out using chlorine (Cl₂) or bromine (Br₂) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Reduction products include tetrahydroquinoline derivatives.
Substitution: Introduction of additional halogen atoms or other substituents.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein interactions. Its reactivity with cysteine residues makes it valuable in chemoproteomic studies.
Medicine: Potential medicinal applications include the development of new drugs targeting various diseases, such as cancer and microbial infections.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological macromolecules. The exact molecular pathways involved depend on the specific application and target organism.
Comparaison Avec Des Composés Similaires
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
2-Chloro-1-(7-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness: 2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both nitro and chloro groups in the tetrahydroquinoline ring structure sets it apart from other similar compounds.
Propriétés
IUPAC Name |
2-chloro-1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-10(15)13-6-2-4-8-3-1-5-9(11(8)13)14(16)17/h1,3,5H,2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIFHRSKCJJPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)[N+](=O)[O-])N(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2883363.png)
![Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B2883364.png)
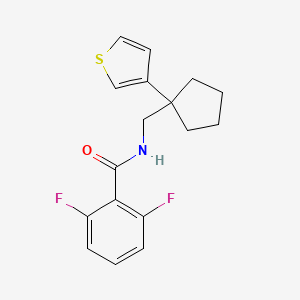
![1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2883368.png)
![N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2883369.png)
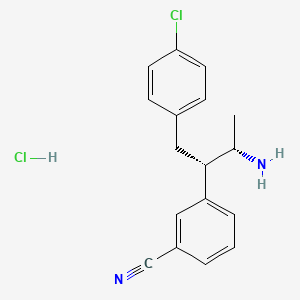
![N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine](/img/structure/B2883372.png)
![4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2883373.png)
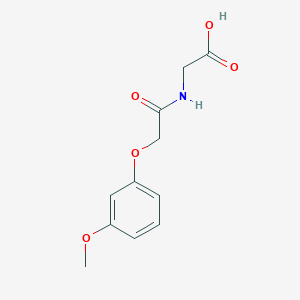

![2-{[4-(4-fluorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2883376.png)
![N-(2-(dimethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2883378.png)
